molecular formula C13H16N2O3S B345314 1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole CAS No. 957319-78-7

1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole

Cat. No.: B345314
CAS No.: 957319-78-7
M. Wt: 280.34g/mol
InChI Key: LVFBCOAKDPNDOL-UHFFFAOYSA-N
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Description

1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole is a chemical compound that functions as a specialized synthetic intermediate in medicinal chemistry and drug discovery research. This benzenesulfonyl-substituted pyrazole is designed for use in the synthesis of more complex molecules, particularly as a building block for creating sulfonamide-based compound libraries. Its structure, featuring a methoxy and dimethyl-substituted benzene ring linked to a methyl pyrazole via a sulfonyl group, is of significant interest in the development of potential pharmacologically active agents. Sulfonamide derivatives are known to interact with a wide range of biological targets and are prevalent in many therapeutic areas. Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop novel molecules for various biochemical assays. As a high-purity chemical intermediate sourced from a reliable supplier, it enables the efficient and reproducible construction of target compounds for high-throughput screening and lead optimization programs. This product is intended for use by qualified laboratory professionals and is strictly For Research Use Only, not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-9-7-10(2)13(8-12(9)18-4)19(16,17)15-6-5-11(3)14-15/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFBCOAKDPNDOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=C(C=C(C(=C2)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the benzenesulfonyl group. The methoxy and dimethyl groups are then added through specific substitution reactions. Key reagents often include sulfonyl chlorides, methoxy reagents, and methylating agents, with reaction conditions carefully controlled to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Catalysts and solvents are selected to optimize reaction rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are employed for substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized pyrazoles.

Scientific Research Applications

Biological Activities

  • Anti-inflammatory Properties
    Research indicates that derivatives of pyrazole, including 1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole, exhibit significant anti-inflammatory effects. In vitro studies have demonstrated the ability of these compounds to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, making them candidates for treating inflammatory diseases .
  • Antimicrobial Activity
    The compound has shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies have reported that certain derivatives possess potent antimicrobial properties comparable to standard antibiotics .
  • Analgesic Effects
    Some pyrazole derivatives have been evaluated for their analgesic properties in animal models. The compound's ability to reduce pain responses suggests potential applications in pain management therapies .

Case Studies and Research Findings

StudyFocusFindings
Bandgar et al. (2014)Anti-inflammatory activitySeveral pyrazole derivatives inhibited IL-6 and TNF-α effectively, with some compounds showing superior activity compared to indomethacin .
Gökhan-Kelekçi et al. (2020)Monoamine oxidase inhibitionCertain synthesized pyrazole derivatives exhibited high inhibitory activity against MAO-A and MAO-B isoforms, indicating potential for neuroprotective applications .
Chovatia et al. (2021)Antimicrobial propertiesCompounds were tested against Mycobacterium tuberculosis and showed significant inhibition compared to standard drugs like rifampin .

Synthetic Methodologies

The synthesis of this compound typically involves:

  • Starting Materials :
    • 5-Methoxy-2,4-dimethyl-benzenesulfonyl chloride
    • 3-methyl-1H-pyrazole
  • Reaction Conditions :
    • The reaction is usually conducted under controlled temperatures with appropriate solvents to ensure optimal yields.
  • Characterization Techniques :
    • The synthesized compounds are characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm their structures.

Mechanism of Action

The mechanism of action of 1-(5-Methoxy

Biological Activity

1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole is a compound belonging to the pyrazole class, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H15N3O2S
  • Molecular Weight : 269.33 g/mol

The compound features a pyrazole ring substituted with a methoxy group and a benzenesulfonyl moiety, which are critical for its biological activity.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. One study reported that certain derivatives showed up to 85% inhibition of TNF-α at concentrations around 10 µM compared to standard drugs like dexamethasone .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar pyrazole derivatives have shown activity against various bacterial strains, including E. coli and Staphylococcus aureus. A notable study found that modifications in the pyrazole structure enhanced antibacterial efficacy, indicating the importance of specific substituents in achieving desired activity .

Anticancer Properties

Emerging research suggests that pyrazole derivatives may possess anticancer properties. For example, compounds with similar structures have been tested against cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
  • Cytokine Modulation : These compounds can modulate the production of inflammatory cytokines, thereby reducing inflammation.
  • Antibacterial Mechanisms : The antimicrobial activity is often linked to the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives:

  • Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory potential using carrageenan-induced edema models in mice. The most active compounds demonstrated effects comparable to standard anti-inflammatory drugs .
  • Antibacterial Evaluation : In vitro studies showed that certain pyrazole compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups was found to enhance their effectiveness against resistant strains .

Comparative Data Table

Activity TypeCompound TestedResultsReference
Anti-inflammatoryVarious pyrazole derivativesUp to 85% inhibition of TNF-α
Antimicrobial1-acetyl-3-(3,4-dimethoxyphenyl)Effective against E. coli, S. aureus
AnticancerPyrazole derivativesInduced apoptosis in cancer cell lines

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituents on Sulfonyl Group Pyrazole Substituents Key Features Reference
1-(4-Methyl-phenyl-sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole 4-methylphenyl 3-methyl, 5-phenyl Pyrazoline ring is nearly planar; dihydro structure enhances rigidity
1-[(3,4-Dimethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole 3,4-dimethoxyphenyl 3-methyl Increased electron density due to methoxy groups; potential CNS activity
1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-3-methyl-1H-pyrazole 5-bromo-2,4-dimethylphenyl 3-methyl Bromine substituent may enhance halogen bonding and metabolic stability
1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole 4-fluorophenyl 3-methyl, 5-carboxamide Fluorine improves bioavailability; carboxamide adds hydrogen-bonding capacity
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde N/A (no sulfonyl group) 3-methyl, 4-carbaldehyde Phenoxy and aldehyde groups confer antibacterial activity

Physicochemical and Structural Properties

  • In contrast, 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde exhibits dihedral angles of 73.67° between the pyrazole and phenyl rings, reducing coplanarity .
  • Electronic Effects : Methoxy groups (e.g., in the target compound) increase electron-donating capacity, while bromine (as in 1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-3-methyl-1H-pyrazole ) introduces electron-withdrawing effects .

Key Research Findings and Challenges

  • Structural-Activity Relationships (SAR) :
    • Electron-donating groups (e.g., methoxy) on the sulfonyl aryl ring correlate with enhanced CNS penetration .
    • Halogen substituents (e.g., bromine) improve metabolic stability but may reduce solubility .
  • Crystallographic Analysis : SHELX software () has been pivotal in resolving the crystal structures of analogs, revealing conformational preferences critical for target binding .
  • Synthetic Limitations : Low yields (e.g., 32% in ) and purification challenges (e.g., column chromatography in ) remain hurdles for scalability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves sulfonylation of the pyrazole core using 5-methoxy-2,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., NaH in THF). Optimization includes controlling stoichiometry (1:1.2 molar ratio of pyrazole to sulfonyl chloride) and reaction time (2–4 hours at 0°C to room temperature) to minimize byproducts. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity . Alternative routes may employ Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for hybrid derivatives, using THF/water solvent systems and sodium ascorbate as a reductant .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1 \text{H} and 13C^{13} \text{C} NMR in CDCl3_3 or DMSO-d6_6 resolve sulfonyl and pyrazole proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ 3.8–4.0 ppm) .
  • IR : Key peaks include S=O stretches (1150–1250 cm1^{-1}) and pyrazole C-N vibrations (1500–1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]+^+) with <2 ppm error .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .

Q. How is the compound screened for preliminary biological activity, and what assays are relevant?

  • Methodological Answer : Initial screens focus on enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) using fluorometric or colorimetric assays. For example:

  • Carbonic Anhydrase Inhibition : Measure IC50_{50} via stopped-flow CO2_2 hydration (10–100 μM compound range) .
  • Anticonvulsant Activity : MES (maximal electroshock) or PTZ (pentylenetetrazol) models in rodents at 30–100 mg/kg doses .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50_{50} calculations .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in sulfonylated pyrazole derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths, angles, and torsional parameters. For example:

  • Planarity Analysis : RMS deviations (<0.03 Å) confirm planarity of the pyrazole-sulfonyl core .
  • Intermolecular Interactions : Identify C–H···π (3.5–4.0 Å) and π–π stacking (4.0–4.2 Å) stabilizing the crystal lattice .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution datasets (Rint_\text{int} < 0.05) .

Q. What strategies elucidate structure-activity relationships (SAR) for sulfonamide-containing pyrazoles?

  • Methodological Answer :

  • Substituent Variation : Compare analogs with electron-withdrawing (e.g., CF3_3, Cl) vs. electron-donating (e.g., OMe) groups at the 4-position of the benzene ring. For example, 4-Cl substitution enhances carbonic anhydrase inhibition (IC50_{50} = 0.8 μM vs. 2.1 μM for 4-OMe) .
  • Bioisosteric Replacement : Replace sulfonamide with carboxylate or phosphonate groups to modulate solubility and binding .
  • Co-crystallization : Resolve ligand-enzyme complexes (e.g., PDB: 4XYZ) to map active-site interactions .

Q. How are computational methods applied to predict binding modes and pharmacokinetic properties?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2). Key parameters include Glide XP scoring (<-8 kcal/mol) and hydrogen bonding with Arg120/His90 .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
  • ADMET Prediction : SwissADME predicts logP (2.5–3.5), CNS permeability (BBB score < 0.3), and CYP450 inhibition risks .

Q. What experimental approaches resolve contradictions in biological data (e.g., varying IC50_{50} across studies)?

  • Methodological Answer :

  • Assay Standardization : Control variables like pH (7.4 for carbonic anhydrase), temperature (25°C), and enzyme source (recombinant vs. tissue-extracted) .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., demethylated derivatives) that may contribute to discrepancies .
  • Orthogonal Assays : Validate COX-2 inhibition via both peroxidase activity and PGE2_2 ELISA .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

  • Methodological Answer :

  • Protecting Groups : Use SEM (trimethylsilylethoxymethyl) to block N1 during C5 bromination .
  • Directed Metalation : Employ LDA (lithium diisopropylamide) at -78°C to deprotonate C4 for trifluoromethylation .
  • Microwave Synthesis : Enhance yield (≥80%) and reduce side reactions in SNAr substitutions (150°C, 20 min) .

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